

Independent Characterization of EINECS 306-377-0: A Comparative Guide to Analytical Techniques

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Compound of Interest						
Compound Name:	Einecs 306-377-0					
Cat. No.:	B15186159	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substance identified by EINECS number 306-377-0 is "Oils, fish, oxidized, bisulfited, sodium salts," with the corresponding CAS number 97488-98-7. This substance is classified as a UVCB, an acronym for Unknown or Variable composition, Complex reaction products, or Biological materials. Due to its complex and variable nature, a complete structural elucidation as one would perform for a discrete chemical is not feasible. Instead, a comprehensive characterization is required to understand its composition and ensure quality and consistency.

This guide provides a comparative overview of key analytical techniques for the independent verification and characterization of this complex substance. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

Comparison of Analytical Techniques for UVCB Characterization

The characterization of "Oils, fish, oxidized, bisulfited, sodium salts" necessitates a multifaceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential to gain a comprehensive understanding of its composition. The table below







summarizes the primary analytical methods, their principles, and the type of information they provide for this UVCB substance.



Analytical Technique	Principle	Information Obtained for EINECS 306- 377-0	Strengths	Limitations
Gas Chromatography -Mass Spectrometry (GC-MS)	Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.	Provides detailed information on the fatty acid profile after derivatization, and can identify volatile oxidation products.[1][2][3]	High sensitivity and specificity for identifying individual components.[3] Well-established methods for fatty acid analysis.[4]	Requires derivatization of fatty acids, which can introduce artifacts. Not suitable for non- volatile components like salts and larger polymers.
High- Performance Liquid Chromatography (HPLC)	Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase.	Can be used to separate sulfonated/sulfat ed compounds and analyze non-volatile components.[5] [6][7][8][9][10]	Versatile for a wide range of compounds, including non-volatile and polar substances. Can be coupled with various detectors (UV, MS) for enhanced identification.[5]	Resolution can be challenging for highly complex mixtures. Method development can be time- consuming.



Fourier- Transform Infrared (FTIR) Spectroscopy	Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.	Can confirm the presence of sulfonate/sulfate groups (S=O stretching), carbonyl groups from oxidation (C=O stretching), and characteristic ester linkages of lipids.[11][12][13]	Rapid and non-destructive. Provides a chemical fingerprint of the bulk material.[11]	Provides information on functional groups, but not detailed molecular structures of individual components. Spectrum can be complex and interpretation may be challenging for mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of molecules.	Can provide information on the overall structure of the fatty acid chains, the degree of unsaturation, and potentially identify structural changes due to oxidation and sulfonation.[14] [15][16][17]	Provides detailed structural information without the need for derivatization. Can be used for quantification. [14]	Lower sensitivity compared to MS. Complex spectra for mixtures can be difficult to interpret.
Mass Spectrometry (MS) - Direct Infusion	Ionizes molecules and separates them based on their mass-to-charge ratio.	Can provide a mass profile of the complex mixture, including larger, non-volatile molecules. Tandem MS	High sensitivity and can analyze a wide range of molecular weights.[19]	Ion suppression effects can be significant in complex mixtures, making quantification challenging without







(MS/MS) can help in the structural elucidation of

specific

components.[18]

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chromatographic separation.

Experimental Protocols Gas Chromatography-Mass Spectrometry (GC-MS) for

Fatty Acid Profiling

Objective: To determine the fatty acid composition of the fish oil derivative.

Methodology:

- Saponification and Esterification:
 - A known amount of the sample is saponified using a solution of potassium hydroxide in methanol to hydrolyze the fatty acid esters.
 - The resulting free fatty acids are then esterified, typically to fatty acid methyl esters (FAMEs), using a reagent such as boron trifluoride in methanol. This process makes the fatty acids volatile for GC analysis.[2]
- Extraction:
 - The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
- GC-MS Analysis:
 - Injection: A small volume of the FAMEs extract is injected into the GC-MS system.
 - Gas Chromatography: The FAMEs are separated on a capillary column (e.g., a DB-WAX or similar polar column) based on their boiling points and polarity. The oven temperature is programmed to ramp up to elute the different FAMEs.



 Mass Spectrometry: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragment ions are detected, and the mass spectrum for each FAME is recorded.

Data Analysis:

- The individual FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
- Quantification is achieved by comparing the peak areas of the identified FAMEs to the peak area of an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the key functional groups present in the UVCB substance, confirming oxidation and sulfonation.

Methodology:

- Sample Preparation:
 - A small amount of the oil sample is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be cast on a potassium bromide (KBr) salt plate.
- FTIR Analysis:
 - \circ The sample is scanned with infrared radiation over a typical range of 4000 to 400 cm⁻¹.
 - The instrument records the absorbance of infrared radiation at each wavenumber.
- Data Analysis:
 - The resulting FTIR spectrum is analyzed for the presence of characteristic absorption bands:



- ~1740 cm⁻¹: C=O stretching, indicative of ester carbonyl groups in triglycerides and potential oxidation products (aldehydes, ketones).
- ~1240 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric S=O stretching, respectively, confirming the presence of sulfonate or sulfate groups.[11][13]
- ~3010 cm⁻¹: =C-H stretching, indicating unsaturated fatty acid chains.
- ~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene groups in the fatty acid chains.

High-Performance Liquid Chromatography (HPLC) for Analysis of Sulfonated Components

Objective: To separate and detect the sulfonated/sulfated species within the complex mixture.

Methodology:

- Sample Preparation:
 - The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.
- HPLC Analysis:
 - Column: A reversed-phase C18 column or a mixed-mode column designed for the separation of polar and ionic compounds is used.[6]
 - Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous solvent and increasing the organic solvent (e.g., acetonitrile) concentration over time. The mobile phase may be buffered and contain an ion-pairing reagent to improve the retention and separation of the anionic sulfonated compounds.[7][10]
 - Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection, as many of the components may not have a strong UV chromophore.
- Data Analysis:

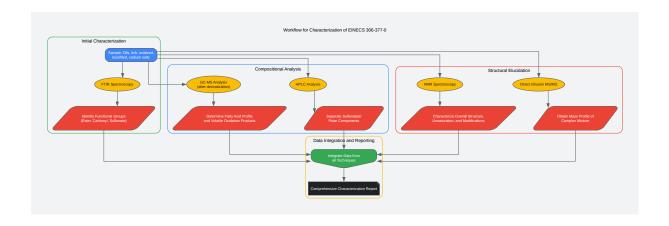


- The resulting chromatogram will show a series of peaks corresponding to the different components of the mixture.
- Identification of specific sulfonated compounds would require the use of reference standards or further analysis of collected fractions by techniques like mass spectrometry.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of **EINECS 306-377-0**.





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Characterization workflow for **EINECS 306-377-0**.

Conclusion



The independent verification of the structure and composition of "Oils, fish, oxidized, bisulfited, sodium salts" (EINECS 306-377-0) is a complex analytical challenge due to its UVCB nature. A single analytical technique is insufficient for a thorough characterization. A combination of spectroscopic methods like FTIR and NMR provides a broad overview of the functional groups and structural features, while chromatographic techniques such as GC-MS and HPLC are necessary for the separation and identification of the individual components within this complex mixture. By integrating the data from these complementary techniques, a comprehensive and reliable characterization of this substance can be achieved, ensuring its quality and consistency for research, development, and commercial applications.

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